molecular formula C14H23N5O B2787987 N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)cyclopentanecarboxamide CAS No. 921103-71-1

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)cyclopentanecarboxamide

Cat. No.: B2787987
CAS No.: 921103-71-1
M. Wt: 277.372
InChI Key: YWKMWMSAZVFPFE-UHFFFAOYSA-N
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Description

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)cyclopentanecarboxamide is a compound that features a tetrazole ring, a cyclohexyl group, and a cyclopentanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)cyclopentanecarboxamide typically involves the formation of the tetrazole ring through a cycloaddition reaction between an organic nitrile and sodium azide. This reaction can be catalyzed by various agents such as zinc salts or iodine . The cyclohexyl group is introduced via a substitution reaction, and the final product is obtained through the coupling of the tetrazole derivative with cyclopentanecarboxamide under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)cyclopentanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole oxides, while reduction can produce amine derivatives .

Scientific Research Applications

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)cyclopentanecarboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-((4-chlorophenyl)(1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-methoxyethanamine
  • N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-N-(7-methyltetrazolo[1,5-a]quinolin-4-yl)methylcyclopentanamine

Uniqueness

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)cyclopentanecarboxamide is unique due to its specific combination of a tetrazole ring, cyclohexyl group, and cyclopentanecarboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[(1-cyclohexyltetrazol-5-yl)methyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5O/c20-14(11-6-4-5-7-11)15-10-13-16-17-18-19(13)12-8-2-1-3-9-12/h11-12H,1-10H2,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWKMWMSAZVFPFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=NN=N2)CNC(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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